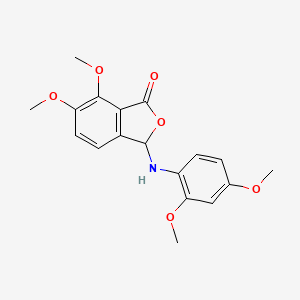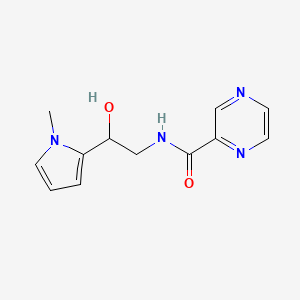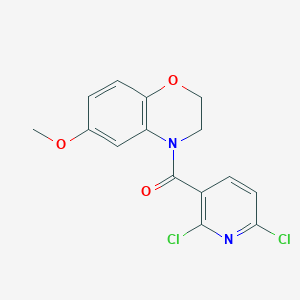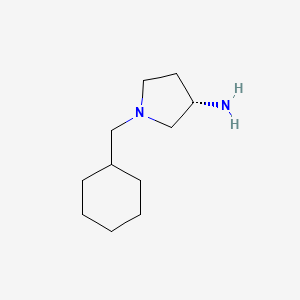![molecular formula C13H17N3OS B2474843 4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 440332-70-7](/img/structure/B2474843.png)
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione, also known as EAI045, is a small molecule inhibitor that targets the EGFR (epidermal growth factor receptor) and T790M (threonine to methionine substitution at position 790) mutant forms of the EGFR. The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The T790M mutation is the most common cause of resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC) patients. EAI045 has shown promising results in preclinical studies as a potential therapy for NSCLC patients with EGFR T790M mutation.
作用機序
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione binds to the EGFR kinase domain and stabilizes the inactive conformation of the receptor, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival. This compound specifically targets the T790M mutant form of the EGFR, which is resistant to current EGFR inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of NSCLC cells with EGFR T790M mutation, both in vitro and in vivo. This compound also induces apoptosis (programmed cell death) in NSCLC cells with EGFR T790M mutation. In addition, this compound has been shown to inhibit the growth of NSCLC cells that have acquired resistance to current EGFR inhibitors.
実験室実験の利点と制限
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione has several advantages as a research tool. It specifically targets the EGFR T790M mutant form, which is the most common cause of resistance to current EGFR inhibitors. This compound has been shown to be effective in preclinical models of NSCLC, both in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor that may have off-target effects, and its efficacy and safety in humans have not been fully established.
将来の方向性
There are several future directions for research on 4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione. One area of focus is the development of combination therapies that include this compound and other targeted therapies or immunotherapies. Another area of research is the identification of biomarkers that can predict response to this compound in NSCLC patients. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in humans, and to evaluate its long-term safety and efficacy.
合成法
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with ethyl 3-aminopropyl ether, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-chloro-1,3-benzothiazole to form the intermediate compound, which is further reacted with potassium thioacetate to yield this compound.
科学的研究の応用
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione has been extensively studied in preclinical models of NSCLC with EGFR T790M mutation. In vitro studies have shown that this compound inhibits the growth of NSCLC cells with EGFR T790M mutation, while sparing normal cells. In vivo studies in mouse models have demonstrated that this compound reduces tumor growth and prolongs survival in NSCLC models with EGFR T790M mutation.
特性
IUPAC Name |
4-(3-ethoxypropylimino)-4aH-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-17-9-5-8-14-12-10-6-3-4-7-11(10)15-13(18)16-12/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWIEXAZCZTIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN=C1C2C=CC=CC2=NC(=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)
![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)
![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)
![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)
![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)


![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2474781.png)
